4-Methyl-5-oxy-furazan-3-carboxylic acid

Nitric Oxide Donors Vasodilation Cardiovascular Research

4-Methyl-5-oxy-furazan-3-carboxylic acid (CAS 37132-21-1), also named 3-methyl-4-furoxancarboxylic acid, is a heterocyclic organic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class. It features a furazan ring core bearing a methyl substituent, an N-oxide functionality, and a carboxylic acid group.

Molecular Formula C4H4N2O4
Molecular Weight 144.09 g/mol
CAS No. 37132-21-1
Cat. No. B1296744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-oxy-furazan-3-carboxylic acid
CAS37132-21-1
Molecular FormulaC4H4N2O4
Molecular Weight144.09 g/mol
Structural Identifiers
SMILESCC1=[N+](ON=C1C(=O)O)[O-]
InChIInChI=1S/C4H4N2O4/c1-2-3(4(7)8)5-10-6(2)9/h1H3,(H,7,8)
InChIKeyPURTYCIHNLXAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-oxy-furazan-3-carboxylic Acid (CAS 37132-21-1) Research-Grade Furoxan Building Block


4-Methyl-5-oxy-furazan-3-carboxylic acid (CAS 37132-21-1), also named 3-methyl-4-furoxancarboxylic acid, is a heterocyclic organic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class . It features a furazan ring core bearing a methyl substituent, an N-oxide functionality, and a carboxylic acid group. This compound is a carboxylic acid derivative of the furoxan scaffold, a privileged structure known for its ability to release nitric oxide (NO) under physiological conditions in the presence of thiol cofactors [1]. It is supplied as a research-grade building block for chemical synthesis, typically with a minimum purity specification of 95% .

Why Furazan or Furoxan Analogs Cannot Simply Replace 4-Methyl-5-oxy-furazan-3-carboxylic Acid


The furoxan scaffold is not a monolithic entity; even small structural variations profoundly alter its chemical reactivity and biological behavior. 4-Methyl-5-oxy-furazan-3-carboxylic acid is distinguished by its unique combination of a methyl group, an N-oxide, and a free carboxylic acid. The N-oxide is the critical functional moiety responsible for thiol-mediated nitric oxide (NO) release, a property absent in its reduced furazan (1,2,5-oxadiazole) counterpart [1]. Furthermore, the free carboxylic acid provides a versatile synthetic handle for conjugation, amide bond formation, and derivatization—opportunities not available in furoxan esters or amides [2]. The presence and position of the methyl group can also influence the compound's lipophilicity, predicted logP, and downstream metabolic stability . Therefore, substituting this compound with a generic furazan, a different furoxan isomer, or a furoxan lacking the free acid would yield a molecule with fundamentally different NO-donating capacity, physicochemical properties, and synthetic utility, thereby altering the outcome of a research or industrial process.

Quantitative Differentiation of 4-Methyl-5-oxy-furazan-3-carboxylic Acid from Key Analogs


Nitric Oxide (NO) Donating Capacity: Furoxan vs. Furazan Scaffold Comparison

The N-oxide moiety of furoxans, including 4-methyl-5-oxy-furazan-3-carboxylic acid, is the essential structural feature enabling the release of nitric oxide (NO) under physiological conditions in the presence of thiol cofactors. This NO-donating ability is a class-defining property that distinguishes furoxans from their reduced, non-N-oxide furazan analogs, which do not release NO [1]. This qualitative, yet profound, difference means that a furoxan-based compound can exert NO-mediated biological effects (e.g., vasodilation, antiplatelet activity) while a furazan analog cannot. The NO-release property is retained across the furoxan class, including this specific compound.

Nitric Oxide Donors Vasodilation Cardiovascular Research Furoxan Pharmacology

Synthetic Versatility: Free Carboxylic Acid vs. Ester/Analog Derivatives

4-Methyl-5-oxy-furazan-3-carboxylic acid possesses a free carboxylic acid group, a highly versatile functional handle for further derivatization. This contrasts with many commercially available furoxan building blocks that are supplied as esters, amides, or other protected forms. The free acid enables direct amide coupling, esterification, or conjugation to targeting moieties without requiring a preliminary deprotection step [1]. This feature is explicitly leveraged in patent literature where furoxan compounds are further functionalized via their carboxylic acid group [2].

Chemical Synthesis Furoxan Derivatization Conjugation Chemistry Medicinal Chemistry

Predicted Physicochemical Profile: Lipophilicity and pKa for Rational Design

Predicted physicochemical properties provide a quantitative basis for comparing this compound to related furoxan derivatives in the context of drug design or material science. 4-Methyl-5-oxy-furazan-3-carboxylic acid has a predicted logP of 0.11 and a predicted pKa of 2.06 ± 0.32 . These values indicate moderate hydrophilicity and a relatively acidic carboxylic acid group. In contrast, the more lipophilic 4-phenyl-3-furoxancarboxylic acid (with a phenyl group replacing the methyl group) would have a significantly higher logP, and a 4-hydroxymethyl analog (CAS 1609) would have a lower logP due to increased hydrogen bonding capacity [1].

Physicochemical Properties Lipophilicity Drug Design Computational Chemistry

Targeted Applications of 4-Methyl-5-oxy-furazan-3-carboxylic Acid in Scientific Research


Synthesis of Novel Nitric Oxide (NO)-Donor Hybrid Molecules

This compound is an ideal starting material for the synthesis of novel NO-donor hybrids. Its free carboxylic acid can be directly coupled to a wide range of amines or alcohols to generate amide or ester-linked conjugates with pharmacophores of interest. The resulting conjugates retain the NO-donating ability of the furoxan core [1], allowing for the development of dual-action therapeutics (e.g., anti-inflammatory, antiplatelet, or antitumor agents) that leverage both the activity of the conjugated molecule and the vasodilatory/antiaggregatory effects of NO. This is a well-established strategy for designing furoxan-based hybrids with improved therapeutic profiles [2].

Building Block for Furoxan-Functionalized Biomaterials and Probes

The carboxylic acid group provides a convenient attachment point for immobilizing the furoxan moiety onto polymers, nanoparticles, or surfaces. This enables the creation of NO-releasing biomaterials with applications in medical devices (e.g., stents, catheters) to prevent thrombosis and restenosis [1]. The compound can also be used to synthesize fluorescent or biotinylated probes for studying the subcellular localization and kinetics of NO release in biological systems.

Precursor for Exploring Furoxan Structure-Activity Relationships (SAR)

As a small, functionalized furoxan, this compound serves as a versatile precursor for generating focused libraries of analogs. By derivatizing the carboxylic acid with different amines, alcohols, or hydrazines, researchers can systematically explore how modifications to the 3-position of the furoxan ring affect NO-release kinetics, vasodilating potency (e.g., EC50 on aortic rings), and antiplatelet activity [1]. This SAR exploration is critical for optimizing the therapeutic potential of furoxan-based drug candidates.

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